N-Dodecyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine
Description
N-Dodecyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core substituted with a dodecyl chain and diazenyl groups, making it an interesting subject for research in organic chemistry and material science.
Properties
CAS No. |
62072-71-3 |
|---|---|
Molecular Formula |
C34H41N5 |
Molecular Weight |
519.7 g/mol |
IUPAC Name |
N-dodecyl-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-amine |
InChI |
InChI=1S/C34H41N5/c1-2-3-4-5-6-7-8-9-10-16-27-35-33-26-21-28-17-14-15-20-32(28)34(33)39-38-31-24-22-30(23-25-31)37-36-29-18-12-11-13-19-29/h11-15,17-26,35H,2-10,16,27H2,1H3 |
InChI Key |
BDBYXJYFTATHND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine typically involves a multi-step process. The initial step often includes the diazotization of aniline derivatives followed by coupling with naphthylamines. The reaction conditions usually require acidic environments and controlled temperatures to ensure the formation of the desired diazenyl linkages.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl groups into amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Dodecyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced organic materials and dyes.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of novel polymers and materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-Dodecyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine involves its interaction with molecular targets through its diazenyl groups. These interactions can lead to changes in the electronic properties of the compound, affecting its behavior in various chemical and biological systems. The pathways involved often include electron transfer and conjugation with other molecular entities.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine
- N-Dodecyl-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-amine
Uniqueness
N-Dodecyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This structural feature enhances its solubility in non-polar solvents and its potential for use in surfactant and material science applications.
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